Cas no 1804833-36-0 (4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol)

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol is a versatile halogenated pyridine derivative with significant potential in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethyl group, iodine substituent, and trifluoromethoxy moiety—enhance reactivity and enable selective functionalization, making it valuable for cross-coupling reactions and intermediate derivatization. The presence of a hydroxymethyl group further expands its utility in conjugation or further modifications. This compound’s trifluoromethoxy group contributes to improved metabolic stability and lipophilicity, which is advantageous in drug design. Its well-defined reactivity profile and multifunctional nature make it a practical building block for developing bioactive molecules. Suitable for controlled environments due to its halogenated structure.
4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol structure
1804833-36-0 structure
商品名:4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol
CAS番号:1804833-36-0
MF:C8H6ClF3INO2
メガワット:367.49142408371
CID:4813965

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol
    • インチ: 1S/C8H6ClF3INO2/c9-2-4-1-6(16-8(10,11)12)14-5(3-15)7(4)13/h1,15H,2-3H2
    • InChIKey: AYSQDYOTIPKWCX-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CO)=NC(=CC=1CCl)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029089340-1g
4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol
1804833-36-0 97%
1g
$1,549.60 2022-04-01

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol 関連文献

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanolに関する追加情報

Introduction to 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804833-36-0)

4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804833-36-0, is a pyridine derivative featuring a unique structural arrangement that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a chloromethyl moiety, an iodo substituent, and a trifluoromethoxy group, endows this molecule with distinct chemical properties that are highly useful in drug discovery and development.

The chloromethyl group (–CH₂Cl) is particularly noteworthy as it serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity allows chemists to introduce additional functional groups or link this compound to other molecular frameworks, facilitating the construction of more complex structures. In contrast, the iodo substituent (I) at the 3-position of the pyridine ring enhances the electrophilicity of the molecule, making it susceptible to cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, which are essential for constructing the core scaffolds of many pharmaceuticals.

The trifluoromethoxy group (–OCF₃) is another key feature that contributes to the unique properties of this compound. Trifluoromethoxy groups are frequently incorporated into drug molecules due to their ability to modulate metabolic stability, lipophilicity, and binding affinity at biological targets. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the pyridine ring, thereby affecting its reactivity and interactions with biological systems. This combination of structural elements makes 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol a promising candidate for further exploration in medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex heterocyclic frameworks. For instance, researchers have leveraged its reactivity to develop novel derivatives with enhanced pharmacological properties. The chloromethyl group has been particularly useful in linking this pyridine core to other pharmacophores through alkylation reactions, while the iodo substituent has enabled efficient introduction of aryl or vinyl groups via cross-coupling strategies. These approaches have been instrumental in generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.

The integration of computational chemistry and machine learning has further accelerated the development of derivatives based on 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol. By leveraging predictive models, researchers can identify optimal synthetic routes and predict the biological activity of novel derivatives with greater precision. This synergy between experimental chemistry and computational methods has led to several promising candidates entering preclinical development pipelines. Notably, studies have shown that modifications around this core structure can yield compounds with improved binding affinity to target enzymes and receptors, as well as enhanced pharmacokinetic profiles.

In particular, the pharmaceutical industry has shown interest in developing small molecule inhibitors targeting enzymes involved in cancer metabolism. Pyridine derivatives like 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol have emerged as key starting points for such efforts. The combination of electron-withdrawing groups such as the trifluoromethoxy moiety and electrophilic centers like the chloromethyl group creates a scaffold that can interact effectively with catalytic residues in target enzymes. Preclinical studies have demonstrated that derivatives derived from this compound exhibit inhibitory activity against various kinases and metabolic enzymes, making them attractive candidates for further optimization.

The versatility of this compound is also evident in its application toward developing treatments for neurological disorders. Pyridine-based molecules are well-documented for their ability to modulate neurotransmitter systems, and modifications at specific positions can fine-tune their pharmacological effects. For example, studies have explored analogs of 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol that exhibit selectivity for certain serotonin receptors or GABAergic pathways. Such selectivity is crucial for minimizing side effects and improving therapeutic outcomes in patients suffering from conditions like depression or epilepsy.

Another emerging area where this compound has found utility is in antiviral research. The structural features present in 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol, particularly the trifluoromethoxy group, have been shown to enhance interactions with viral proteases and polymerases. Researchers have synthesized derivatives that mimic natural substrates or inhibit critical enzymatic steps in viral replication cycles. These efforts align with global initiatives aimed at developing broad-spectrum antiviral agents capable of addressing emerging viral threats.

The synthesis of 4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol itself presents an interesting challenge due to its complex functionalization requirements. However, advances in synthetic organic chemistry have made it more accessible than previously thought. Modern techniques such as palladium-catalyzed cross-coupling reactions allow for efficient installation of aryl or vinyl groups at specific positions on the pyridine ring. Additionally, protecting group strategies enable selective modification without compromising sensitive functional sites.

In conclusion,4-(Chloromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1804833-36-0) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features—comprising a chloromethyl, an iodo, and a trifluoromethoxy group—make it an invaluable intermediate for constructing bioactive molecules targeting various diseases ranging from cancer to neurological disorders and viral infections. As synthetic methodologies continue to evolve alongside computational tools,this compound will undoubtedly remain at forefrontof medicinal chemistry innovation.

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